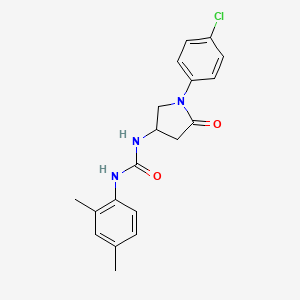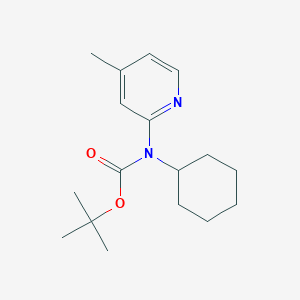
Tert-butyl N-cyclohexyl-N-(4-methylpyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-cyclohexyl-N-(4-methylpyridin-2-yl)carbamate, also known as S 38093, is a novel compound that has been the subject of scientific research due to its potential therapeutic applications. This compound was first synthesized in 2009 and has since been studied extensively in both in vitro and in vivo models.
Mecanismo De Acción
S 38093 acts as a selective antagonist of the 5-HT6 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. The 5-HT6 receptor is believed to play a role in the regulation of mood, cognition, and appetite. By blocking the activity of this receptor, S 38093 may modulate these processes and produce therapeutic effects.
Biochemical and Physiological Effects
In addition to its anxiolytic and antidepressant-like effects, S 38093 has been shown to affect other physiological processes. For example, in vitro studies have demonstrated that S 38093 can inhibit the proliferation of cancer cells. Other studies have suggested that S 38093 may have anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using S 38093 in lab experiments is that it is a highly selective antagonist of the 5-HT6 receptor, which means that its effects can be attributed specifically to this receptor. However, one limitation of using S 38093 is that it has a relatively short half-life, which may make it difficult to study its long-term effects in vivo.
Direcciones Futuras
There are several areas of future research that could be pursued with S 38093. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and schizophrenia. Another direction is to study its effects on other physiological processes, such as inflammation and oxidative stress. Finally, future research could focus on developing more stable derivatives of S 38093 that could be used in long-term studies.
Métodos De Síntesis
The synthesis of S 38093 involves a multistep process that begins with the reaction of 4-methylpyridin-2-amine with tert-butyl chloroformate to form the corresponding carbamate. This is followed by the reaction of the carbamate with cyclohexylamine to form the desired product, S 38093. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
S 38093 has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as anxiety and depression. In vitro studies have shown that S 38093 acts as a selective antagonist of the 5-HT6 receptor, which is believed to be involved in the regulation of mood and cognition. In vivo studies have demonstrated that S 38093 has anxiolytic and antidepressant-like effects in animal models.
Propiedades
IUPAC Name |
tert-butyl N-cyclohexyl-N-(4-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13-10-11-18-15(12-13)19(14-8-6-5-7-9-14)16(20)21-17(2,3)4/h10-12,14H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLDXGIMHFBBEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(C2CCCCC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91757056 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2796219.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2796220.png)
![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2796221.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide](/img/structure/B2796223.png)
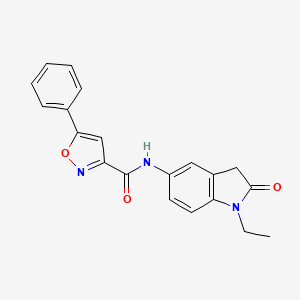
amine](/img/structure/B2796227.png)

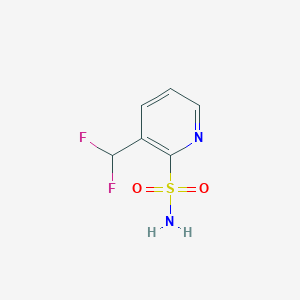
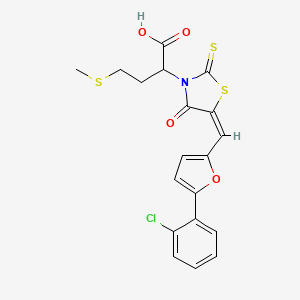
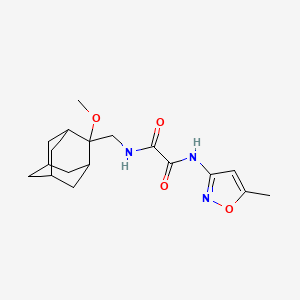
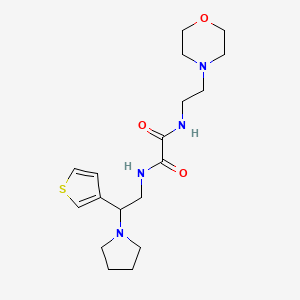

![2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2796238.png)
